molecular formula C9H8N2O3S B13959803 ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate

ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate

Cat. No.: B13959803
M. Wt: 224.24 g/mol
InChI Key: RARFXTAKHSYMEG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate is a heterocyclic compound featuring a fused imidazo-thiazine core. Its molecular formula is C₉H₉N₂O₃S (derived from analogs in and ), with a molecular weight of 237.25 g/mol. The structure comprises an imidazo[2,1-b][1,3]thiazine ring system substituted with a ketone (5-oxo) and an ethyl ester group at position 4.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

ethyl 5-oxoimidazo[2,1-b][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-15-9-10-3-4-11(9)7(6)12/h3-5H,2H2,1H3

InChI Key

RARFXTAKHSYMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=NC=CN2C1=O

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclization in Tetrahydrofuran

A documented method for synthesizing ethyl imidazo[2,1-b]thiazole-6-carboxylate (a closely related compound) involves a cyclization reaction conducted in tetrahydrofuran (THF) at room temperature (25 °C) over 20 hours. This method yields the product with approximately 54% efficiency. The reaction conditions emphasize mild temperature and extended reaction time to facilitate ring closure without decomposition or side reactions. This approach was reported by Kaizerman et al. in the Journal of Medicinal Chemistry (2003) and highlights the use of THF as a solvent to stabilize intermediates and promote cyclization.

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature 25 °C
Reaction Time 20 hours
Yield 54%
Reference Kaizerman et al., 2003

Synthetic Approaches via Hydroxy-Imidazo[2,1-b]thiazines Intermediates

Recent synthetic protocols focus on the preparation of hydroxy-substituted imidazo[2,1-b]thiazine derivatives, which can be further transformed into ethyl 5-oxo-5H-imidazo[2,1-b]thiazine-6-carboxylate. These methods utilize commercially available reagents without further purification and monitor the reaction progress by thin-layer chromatography (TLC). Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses confirm the structures and purity of intermediates and final products.

Key features of this approach include:

  • Use of 1H and 13C NMR spectroscopy for structural confirmation.
  • Reaction monitoring by TLC on commercial silica gel plates.
  • Application of mild reaction conditions to preserve sensitive functional groups.

This method is adaptable and allows for structural diversification, making it valuable for generating analogues for biological screening.

Multi-Step Synthesis Involving Hydrazinolysis and Cyclization

A more complex synthetic route involves the hydrazinolysis of 6-(4-chlorobenzylidene)imidazo[2,1-b]thiazole-3,5-(2H,6H)-dione with hydrazine hydrate in ethanol under reflux conditions. This step cleaves the endocyclic C–N bond and yields a hydrazide intermediate. Subsequent reaction with phenyl isothiocyanate produces a thiosemicarbazide derivative, which upon cyclization with ethyl bromoacetate in the presence of anhydrous sodium acetate forms the target heterocyclic compound or its analogues.

This multi-step process highlights:

  • The importance of hydrazine hydrate in ring-opening transformations.
  • Utilization of phenyl isothiocyanate for thiosemicarbazide formation.
  • Cyclization promoted by ethyl bromoacetate and sodium acetate.

This method is particularly useful for introducing functionalized substituents on the heterocyclic core, enabling further biological activity modulation.

Base-Induced Rearrangement and Ring Expansion Strategies

Advanced synthetic studies have demonstrated that functionalized imidazo-thiazolo-triazine esters can undergo base-induced rearrangement and ring expansion under alkaline conditions (e.g., potassium hydroxide in methanol). This cascade process involves hydrolysis of ester groups followed by skeletal rearrangement, leading to ring expansion from thiazole to thiazine systems. Although these studies primarily focus on related imidazo-thiazino-triazine systems, the mechanistic insights are relevant for the preparation of ethyl 5-oxo-5H-imidazo[2,1-b]thiazine-6-carboxylate derivatives.

Key findings include:

  • The reaction proceeds efficiently at room temperature with 2.5 equivalents of aqueous KOH.
  • Formation of potassium salt intermediates precedes acidification to yield the carboxylic acid derivatives.
  • NMR spectroscopy confirms the ring expansion and rearrangement.
  • Yields of potassium salts range from 44% to 81%, with final acid yields between 47% and 96%.

This method allows selective formation of imidazo[4,5-e]thiazino[2,3-c]triazine derivatives, which are structurally related to the target compound and provide a platform for further synthetic manipulation.

Comparative Analysis of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range References
Cyclization in THF THF, 25 °C, 20 h Mild conditions, straightforward setup Moderate yield, long reaction time ~54%
Hydroxy-Imidazo Intermediates Commercial reagents, TLC monitoring, NMR, LC-MS Versatile, allows structural diversification Requires spectroscopic monitoring Not specified
Hydrazinolysis & Cyclization Hydrazine hydrate, phenyl isothiocyanate, ethyl bromoacetate, sodium acetate Multi-functional group introduction Multi-step, requires careful purification Not specified
Base-Induced Rearrangement KOH in methanol, room temperature, acidification High selectivity, ring expansion capability Requires precise control of base equivalents 44–81% (intermediates), 47–96% (acids)

In-Depth Research Findings and Characterization

  • Spectroscopic Characterization: Across all methods, 1H and 13C NMR spectroscopy serve as primary tools for confirming the structure of intermediates and final products. Characteristic signals such as doublets of bridging hydrogen atoms and carbonyl carbon resonances are diagnostic for the heterocyclic frameworks.

  • X-Ray Crystallography: In some studies, X-ray structural analysis has been employed to unequivocally confirm the molecular geometry and ring fusion patterns, especially for compounds derived from base-induced rearrangement processes.

  • Mechanistic Insights: The base-induced rearrangement involves an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, facilitating ring expansion and formation of novel heterocyclic systems. Protonation and electron density redistribution in the thiazine ring are critical steps in this transformation.

  • Reaction Monitoring: TLC and NMR monitoring allow for the optimization of reaction times and conditions, ensuring complete conversion and minimizing side products. For example, in base-induced hydrolysis, maximum intermediate concentration is observed around 30 minutes, with complete conversion after 2–4 hours.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo-thiazine/thiazole family includes structurally related compounds with variations in substituents and functional groups, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activities
Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate C₉H₉N₂O₃S 5-oxo, ethyl ester 237.25 Moderate antiradical activity (IC₅₀ ~10–50 μM)
Benzamide derivative (CAS 137918-87-7) C₁₉H₁₆N₄O₄S 5-oxo, benzamide, 3-nitrophenyl 396.42 Not reported; likely enhanced stability due to aromatic substituents
6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid C₉H₁₀N₂O₂S Carboxylic acid, ethyl, methyl 210.26 Higher solubility (acidic group)
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate C₁₀H₉F₃N₂O₂S Trifluoromethyl, ethyl ester 278.25 Enhanced lipophilicity (logP ~1.52)
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime C₇H₅ClN₃OS Chloro, oxime 214.66 Potential reactivity (oxime group)

Functional Group Impact

  • Ethyl Ester vs. Carboxylic Acid: The ethyl ester in the target compound (vs.
  • Nitro vs. Trifluoromethyl Groups : The 3-nitrophenyl substituent in CAS 137918-87-7 may confer electron-withdrawing effects, stabilizing the molecule, whereas trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Oxime vs. Ketone : The oxime group in 6-chloroimidazo-thiazole derivatives introduces nucleophilic reactivity, contrasting with the ketone’s electrophilic character in the target compound .

Key Research Findings

  • Synthetic Accessibility : this compound can be synthesized via cyclocondensation reactions, similar to methods used for imidazo[4,5-g]quinazolines (though the latter requires more complex substrates) .
  • Hydrogen Bonding Patterns : The 5-oxo group participates in hydrogen-bonded networks, critical for crystal packing and stability, as observed in related imidazo-thiazines .
  • SAR Insights : Substituents at position 6 (ester, carboxylic acid) and position 7 (aryl groups) are pivotal for modulating bioactivity and physicochemical properties .

Biological Activity

Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate (CAS Number: 75712-70-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its efficacy against different pathogens and cancer cell lines.

This compound possesses the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈N₂O₃S
Molecular Weight224.236 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point528.7 ± 53.0 °C
Melting PointNot available
Flash Point273.6 ± 30.9 °C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The compound demonstrated significant in vitro efficacy with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against Mtb H37Rv strains .

Case Study: Antitubercular Activity

A study focused on a library of compounds derived from isoxazole-3-carboxylates indicated that this compound exhibited promising activity against drug-resistant strains of Mtb. The compound's selectivity index (SI) was notably high (>10), indicating low cytotoxicity and strong antibacterial properties .

Antitumor Activity

In addition to its antibacterial effects, this compound has been investigated for its antitumor potential. Research has shown that derivatives of this compound can inhibit tumor cell growth in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of several imidazo-thiazine derivatives, it was found that compounds similar to ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine exhibited significant cytotoxicity against human tumor cell lines such as LCLC-103H and A-427 . The results suggested that structural modifications could enhance their antitumor activity.

The biological activity of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine is believed to involve multiple mechanisms:

  • Inhibition of Bacterial Growth : The compound affects bacterial cell wall synthesis and function.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in tumor cells through mitochondrial dysfunction and caspase activation.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities and interactions of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine with potential biological targets. These studies indicated favorable binding interactions with specific proteins involved in bacterial resistance and cancer proliferation pathways .

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